1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S3/c1-13-11-25-17(18-13)26-12-14-5-7-19(8-6-14)27(23,24)10-9-20-15(21)3-2-4-16(20)22/h11,14H,2-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIOFHDAIFECPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a thiazole derivative. Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biological Activity
1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring , piperidine rings , and a sulfonamide moiety , which are significant for its biological activity. The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved by reacting thioamides with α-haloketones under basic conditions.
- Attachment of the Piperidine Ring : Utilizing nucleophilic substitution reactions, piperidine derivatives are introduced.
- Coupling with the Sulfonamide Moiety : The final step involves linking the sulfonamide group to the piperidine derivative through a sulfonylation reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes.
- Receptor Binding : The piperidine structure allows for hydrophobic interactions with receptor sites, potentially modulating neurotransmitter activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its use in treating infections.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, derivatives of thiazole exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy.
Anti-inflammatory Potential
Another study highlighted the anti-inflammatory effects of thiazole derivatives, where compounds similar to 1-(2-((4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione were tested for their ability to inhibit pro-inflammatory cytokines in vitro . Results indicated a dose-dependent reduction in cytokine levels, supporting its potential therapeutic role.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S₂ |
| Molecular Weight | 338.5 g/mol |
| CAS Number | 1421482-89-4 |
| Antimicrobial Activity | MIC: 3.12 - 12.5 µg/mL |
| Anti-inflammatory Activity | Cytokine inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2402347 A1)
- Core Structure: Thieno[3,2-d]pyrimidine with morpholine and methanesulfonyl-piperazine substituents.
- Its molecular ion ([M+H]+ = 494.19) indicates a lower molecular weight compared to the target compound, which likely exceeds 550 Da due to its extended piperidine-dione and thiazole substituents .
Compound B : Thalidomide (Piperidine-2,6-dione derivative)
- Core Structure : Piperidine-2,6-dione with phthalimide substituents.
- Key Features: Known for immunomodulatory effects via cereblon binding. The target compound’s thiazole-sulfonyl-piperidine chain may alter target specificity compared to thalidomide’s phthalimide group.
Functional Group Analysis
| Feature | Target Compound | Compound A (EP 2402347) | Thalidomide |
|---|---|---|---|
| Core | Piperidine-2,6-dione | Thieno[3,2-d]pyrimidine | Piperidine-2,6-dione |
| Sulfonyl Group | Present (piperidinyl-sulfonyl) | Present (methanesulfonyl) | Absent |
| Heterocyclic Moieties | 4-Methylthiazole | Benzimidazole, morpholine | Phthalimide |
| Molecular Weight | ~550–600 Da (estimated) | 494.19 Da | 258.23 Da |
Hypothetical Pharmacokinetic Comparison
- Solubility : The sulfonyl group in both the target compound and Compound A may improve aqueous solubility compared to thalidomide.
- Permeability : Compound A’s smaller size (494 Da) likely enhances cell membrane permeability versus the bulkier target compound.
- Metabolic Stability : The thiazole ring in the target compound may resist oxidative metabolism better than thalidomide’s phthalimide group.
Research Findings and Implications
Mechanistic Insights
The sulfonyl group could mimic ATP-binding pocket interactions observed in kinase inhibitors like dasatinib, whereas the thiazole ring might engage in hydrophobic interactions similar to those in COX-2 inhibitors.
Limitations and Gaps
- Data Availability: No explicit biological data for the target compound are disclosed in public patents or journals.
- Synthetic Complexity : The multi-step synthesis (implied by the substituent arrangement) may hinder scalability compared to simpler analogues like Compound A.
Q & A
Q. What safety protocols are critical when handling intermediates with reactive sulfonyl or thioether groups?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for steps involving volatile reagents (e.g., SOCl₂) .
- Waste Disposal : Quench sulfonyl chlorides with ice-cold NaHCO₃ before disposal. Store thioether intermediates under nitrogen to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
